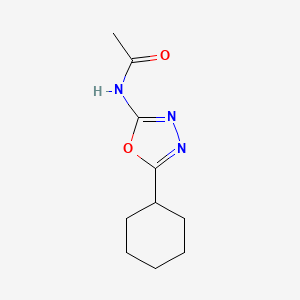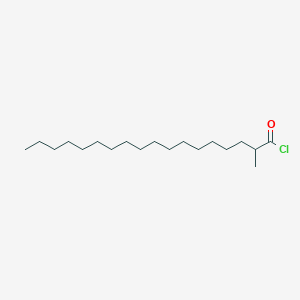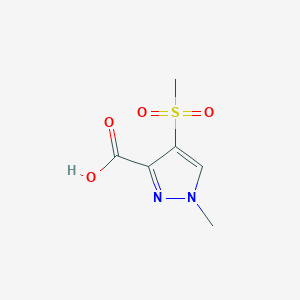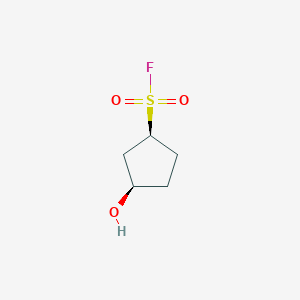
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H17O1N3 . The InChI key for this compound is JKZQVVPMRKJDAG-UHFFFAOYSA-N .Mecanismo De Acción
Target of Action
Oxadiazoles, the core structure of this compound, have been known to interact with a wide range of biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, depending on the specific substituents present in the molecule .
Biochemical Pathways
Oxadiazoles have been reported to influence a variety of biochemical pathways, including those involved in cancer, diabetes, and other diseases .
Result of Action
Oxadiazoles have been reported to exhibit a wide range of biological activities, including anticancer, antidiabetic, and other effects .
Análisis Bioquímico
Biochemical Properties
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as α-amylase, which is involved in carbohydrate metabolism . The inhibition of α-amylase by this compound suggests its potential use as an antidiabetic agent. Additionally, this compound interacts with various proteins, altering their conformation and function, which can impact cellular processes and metabolic pathways.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cells, this compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth. Furthermore, this compound can modulate gene expression, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the active sites of enzymes, such as α-amylase, leading to enzyme inhibition . Additionally, this compound can interact with transcription factors, influencing gene expression and cellular responses. The changes in gene expression induced by this compound can result in the activation of apoptotic pathways and the inhibition of cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products of this compound may exhibit different biological activities, which can influence the overall effects observed in in vitro and in vivo studies. Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit α-amylase, affecting carbohydrate metabolism and glucose homeostasis . Additionally, this compound can modulate the activity of other metabolic enzymes, leading to changes in the levels of key metabolites and influencing overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to specific proteins, influencing its localization and accumulation. The distribution of this compound within tissues can impact its overall biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications may direct this compound to specific cellular compartments or organelles, influencing its biochemical activity and cellular effects.
Propiedades
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7(14)11-10-13-12-9(15-10)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKODEUYBFJOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2791692.png)

![N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B2791695.png)
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2791696.png)

![N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide](/img/structure/B2791699.png)



![3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2791705.png)
![3-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2791706.png)

![2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2791709.png)
